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Compound of Interest

Compound Name: 5-Bromo-2,4-dimethyl-2H-indazole

Cat. No.: B1520039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-2,4-dimethyl-2H-indazole is a substituted N-heterocyclic compound of interest in

medicinal chemistry and materials science.[1] Its structural features, including the indazole

core, bromine substituent, and methyl groups, make it a valuable intermediate in the synthesis

of novel bioactive molecules with potential applications as anti-inflammatory and anticancer

agents.[1] A thorough spectroscopic characterization is fundamental to confirm its identity,

purity, and structure, ensuring the reliability of any subsequent research and development.

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 5-Bromo-2,4-dimethyl-2H-indazole and outlines the field-proven methodologies for their

acquisition and interpretation. As a self-validating system, the protocols and data interpretation

principles described herein are grounded in established spectroscopic techniques for N-

heterocyclic compounds.

Molecular Structure and Key Features
The structure of 5-Bromo-2,4-dimethyl-2H-indazole (CAS 1159511-89-3) consists of a

bicyclic indazole core with a bromine atom at the 5-position, a methyl group at the 4-position,

and a methyl group on the N2 nitrogen of the pyrazole ring.

Molecular Formula: C₉H₉BrN₂[1]
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Molecular Weight: 225.09 g/mol [1]

Monoisotopic Mass: 223.9949 Da[2]

The substitution pattern, particularly the N2-methylation, defines it as a 2H-indazole, which has

distinct spectroscopic signatures compared to its 1H-indazole isomer.

Expected Spectroscopic Data and Interpretation
While specific experimental spectra for this exact compound are not publicly available, we can

predict the characteristic features based on extensive data from analogous substituted

indazoles.

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two

methyl groups. The chemical shifts are influenced by the electronic effects of the bromine atom

and the bicyclic system.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H-3 ~8.0 - 8.2 Singlet (s) -

The proton at C3

of the indazole

ring typically

appears as a

singlet at a

downfield

position in 2H-

indazoles.

H-6 ~7.3 - 7.5 Doublet (d) ~8.5 - 9.0 Coupled to H-7.

H-7 ~7.1 - 7.3 Doublet (d) ~8.5 - 9.0 Coupled to H-6.

N-CH₃ ~4.0 - 4.2 Singlet (s) -

The N-methyl

group in 2H-

indazoles is

typically

deshielded and

appears as a

sharp singlet.

C4-CH₃ ~2.4 - 2.6 Singlet (s) -

The methyl

group on the

benzene ring will

be a singlet.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The

chemical shifts of the carbon atoms in the indazole ring are particularly useful for confirming the

2H-isomer.

Table 2: Predicted ¹³C NMR Chemical Shifts
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Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C3 ~122 - 125

In 2H-indazoles, C3 is typically

more shielded compared to

1H-isomers.

C3a ~120 - 123 Bridgehead carbon.

C4 ~130 - 133
Carbon bearing the methyl

group.

C5 ~115 - 118

Carbon bearing the bromine

atom; its shift is influenced by

the heavy atom effect.

C6 ~128 - 131

C7 ~110 - 113

C7a ~148 - 151
Bridgehead carbon adjacent to

N2.

N-CH₃ ~35 - 38 N-methyl carbon.

C4-CH₃ ~15 - 18 C4-methyl carbon.

Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition.

For 5-Bromo-2,4-dimethyl-2H-indazole, the most telling feature will be the isotopic pattern of

the molecular ion due to the presence of bromine.

Table 3: Predicted Mass Spectrometry Data
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Ion m/z (Predicted) Key Feature

[M]⁺ 224 & 226

Molecular ion peak showing a

characteristic M and M+2

pattern with approximately 1:1

intensity ratio, which is

indicative of a single bromine

atom.[2]

[M+H]⁺ 225 & 227

Protonated molecular ion, also

exhibiting the 1:1 isotopic

pattern.[2]

Expert Insight: The presence of the bromine atom provides a clear and easily identifiable

signature in the mass spectrum, making it a powerful tool for confirming the presence of this

halogen in the molecule.

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C

bonds, as well as the C-N bonds of the indazole ring.

Table 4: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100 - 3000 C-H Stretch Aromatic

2950 - 2850 C-H Stretch Methyl (CH₃)

1620 - 1580 C=C Stretch Aromatic Ring

1500 - 1450 C=N Stretch Indazole Ring

1250 - 1150 C-N Stretch Indazole Ring

~800 C-H Bend Aromatic (out-of-plane)

700 - 550 C-Br Stretch Bromoalkane
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Experimental Protocols
To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized

protocols are recommended.

Sample Preparation
Proper sample preparation is critical for obtaining meaningful results. The compound is

expected to be a solid at room temperature.[1]

NMR: Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in an NMR tube.

MS: For Electrospray Ionization (ESI), prepare a dilute solution (~1 mg/mL) in a solvent such

as methanol or acetonitrile. For Electron Ionization (EI), a solid probe can be used.

FTIR: For solid samples, the KBr pellet method is common. Mix a small amount of the

sample (1-2 mg) with ~100-200 mg of dry KBr powder, grind to a fine powder, and press into

a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing

the solid sample directly on the ATR crystal.

Instrumentation and Data Acquisition
The following diagram outlines a typical workflow for the spectroscopic analysis of a

synthesized organic compound like 5-Bromo-2,4-dimethyl-2H-indazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1520039#spectroscopic-data-of-5-bromo-2-4-
dimethyl-2h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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